molecular formula C8H14N2O3 B14550439 N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide CAS No. 62243-07-6

N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide

Cat. No.: B14550439
CAS No.: 62243-07-6
M. Wt: 186.21 g/mol
InChI Key: DZSCRBOJRSGSGV-UHFFFAOYSA-N
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Description

N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Properties

CAS No.

62243-07-6

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

N,N,5,5-tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O3/c1-8(2)5-6(11)10(13-8)7(12)9(3)4/h5H2,1-4H3

InChI Key

DZSCRBOJRSGSGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(O1)C(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of N,N-dimethylamine with a ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N,5,5-Tetramethyl-3-oxo-1,2-oxazolidine-2-carboxamide include:

  • 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid
  • 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties

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